molecular formula C12H24N2O2 B13001454 Tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate

Tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate

Cat. No.: B13001454
M. Wt: 228.33 g/mol
InChI Key: VLHJLWDYGWGLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate involves multiple steps, typically starting with the preparation of azetidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories under controlled conditions. The process may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amine group can participate in hydrogen bonding and other interactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl3-(3-aminobutan-2-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications and the development of new chemical entities .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3-(3-aminobutan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-8(9(2)13)10-6-14(7-10)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3

InChI Key

VLHJLWDYGWGLFE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)C(C)N

Origin of Product

United States

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